N,N-Dioctylaniline
CAS No.: 3007-75-8
Cat. No.: VC3768521
Molecular Formula: C22H39N
Molecular Weight: 317.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3007-75-8 |
---|---|
Molecular Formula | C22H39N |
Molecular Weight | 317.6 g/mol |
IUPAC Name | N,N-dioctylaniline |
Standard InChI | InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
Standard InChI Key | PTRSTXBRQVXIEW-UHFFFAOYSA-N |
SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
N,N-Dioctylaniline belongs to the family of N,N-dialkylanilines, featuring a phenyl ring bonded to a nitrogen atom that bears two octyl (C8H17) chains. The molecular formula is C22H39N, significantly larger than its shorter-chain analog N,N-dimethylaniline (C8H11N).
Physical Characteristics
By examining the properties of other N,N-dialkylanilines, we can infer several physical characteristics of N,N-dioctylaniline:
Property | Expected Value | Comparison to N,N-Dimethylaniline |
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Physical State | Oily liquid at room temperature | Similar to N,N-dimethylaniline but with higher viscosity |
Color | Likely pale yellow to colorless when pure | N,N-dimethylaniline is colorless when pure, yellow in commercial form |
Odor | Likely amine-like | N,N-dimethylaniline has an amine-like odor |
Water Solubility | Significantly lower than N,N-dimethylaniline | N,N-dimethylaniline: 1.2-2 g/L at 20°C |
Boiling Point | Significantly higher than 194°C | N,N-dimethylaniline: 194°C |
Density | Likely less than water but higher than N,N-dimethylaniline | N,N-dimethylaniline: 0.956 g/mL |
The presence of the long octyl chains would significantly decrease water solubility and increase the boiling point compared to shorter-chain analogs. The compound would likely exhibit greater lipophilicity and decreased volatility.
Synthesis Methods
Alkylation of Aniline
The most probable synthetic route for N,N-dioctylaniline would involve the alkylation of aniline with octyl halides or alcohols. This would follow similar principles to the synthesis of N,N-dimethylaniline, which is produced by alkylation of aniline with methanol in the presence of an acid catalyst .
Chemical Reactivity
General Reactivity Patterns
N,N-Dioctylaniline would likely exhibit reactivity patterns similar to other tertiary aromatic amines, though modified by the steric hindrance and electronic effects of the octyl chains:
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Basic properties: Would function as a weak base, though less basic than aliphatic amines
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Nucleophilicity: The nitrogen would act as a nucleophile, though hindered by the bulky octyl groups
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Electrophilic aromatic substitution: The ring would be activated toward electrophilic attack, particularly at the para position
Industrial Applications and Uses
Research Applications
N,N-Dioctylaniline might find applications in research contexts:
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Model compound for studying the effects of alkyl chain length on amine reactivity
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Component in specialized membrane systems
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Ligand in coordination chemistry
Environmental Considerations
Environmental Fate
The environmental behavior of N,N-dioctylaniline would be influenced by:
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Low water solubility: Likely to partition into sediments and organic matter in aquatic environments
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Biodegradability: The long alkyl chains may be susceptible to microbial degradation, though the tertiary amine structure might resist complete mineralization
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Bioaccumulation potential: The lipophilic nature suggests potential for bioaccumulation in aquatic organisms
Research Status and Future Directions
Future Research Directions
Potential areas for future investigation include:
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Comprehensive characterization of physical and chemical properties
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Exploration of novel synthetic routes with improved yields and selectivity
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Investigation of catalytic applications
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Detailed toxicological and environmental fate studies
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Structure-activity relationship studies comparing various chain-length dialkylanilines
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